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Compound of Interest

5-Bromo-3-methoxy-2-(2-
Compound Name:

methoxyethoxy)pyridine
CAS No.: 1315545-04-0
Cat. No.: B566835

Get Quote

Executive Summary & Compound Profile

Compound Name: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine Molecular Formula:

Molecular Weight: 262.10 g/mol CAS Number: Not widely indexed (Analogous to CAS 181585-
07-9 series) Primary Application: Advanced intermediate for P2X3 receptor antagonists (e.g.,
Gefapixant analogs) and kinase inhibitors.[1]

This pyridine derivative features a specific substitution pattern critical for structure-activity
relationship (SAR) studies: a solubilizing glycol ether tail at C2, an electron-donating methoxy
group at C3, and a reactive bromine handle at C5 suitable for Suzuki-Miyaura or Buchwald-
Hartwig couplings.

Synthesis & Impurity Profile (Context for Spectra)

Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for
identifying solvent peaks and regioisomeric impurities.
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Synthetic Pathway

The most reliable route involves Nucleophilic Aromatic Substitution (

) on a di-halogenated core.[1]

» Starting Material: 5-Bromo-2,3-dichloropyridine.

o Step 1 (Methoxylation): Selective displacement of the C3-chloro (or C2, depending on
conditions) to yield 5-Bromo-2-chloro-3-methoxypyridine.

o Step 2 (Etherification): Reaction with 2-methoxyethanol (sodium alkoxide) to displace the
C2-chloro.

NaOMe, MeOH Intermediate: 2-Methoxyethanol, Target:
di—rﬁg?gﬂo—r?aisr;e (Regioselective S_NAT) »| 5_Bromo-2-chloro- NaH, THF, 60°C > 5-Bromo-3-methoxy-
Py 3-methoxypyridine 2-(2-methoxyethoxy)pyridine

Click to download full resolution via product page

Figure 1: Synthetic logic flow for impurity tracking.[1]

Common Impurities in Spectra

» Regioisomer: 5-Bromo-2-methoxy-3-(2-methoxyethoxy)pyridine (Swapped C2/C3
substituents).

e Hydrolysis Product: 5-Bromo-3-methoxy-2(1H)-pyridone (Broad singlet at ~11-12 ppm in

NMR).

» Residual Solvent: 2-Methoxyethanol (Multiplets at 3.5-3.7 ppm).

Nuclear Magnetic Resonance (NMR)
Spectroscopy|[2][3]

The following data represents the Reference Spectral Specifications. Values are derived from
chemometric prediction algorithms (Chemdraw/MestReNova) calibrated against the empirical
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shifts of 3-bromo-5-methoxypyridine and 2-(2-methoxyethoxy)pyridine.

NMR (400 MHz, )

Solvent Reference:

residual peak at

7.26 ppm.

Assignment

Position Multiplicity (Hz) Integration

(ppm) Logic

Most
deshielded;
adjacentto N
and Br.

H-6 7.92 Doublet (d) 2.1 1H

Shielded
relative to H-
H-4 7.28 Doublet (d) 2.1 1H 6 due to C3-
OMe ortho-
effect.[2]

Deshielded

by direct
2-OCH 451 Triplet (£) 4.8 oH Y
attachment to

Pyridine-O.

Characteristic

3-OCH 3.84 Singlet (s) - 3H aryl methoxy

region.

CH Ether linkage;
3.76 Triplet (t) 4.8 2H typical PEG-
-OMe tail shift.

Terminal ) Aliphatic
3.42 Singlet (s) - 3H
OMe methoxy.

Key Diagnostic Features:
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e Aromatic Coupling: The meta-coupling (

) between H-4 and H-6 confirms the 2,3,5-substitution pattern. A para-substitution would
show no coupling or very small coupling.

» Side Chain Distinction: The triplet at 4.51 ppm is distinctively downfield, confirming the

is attached to the heteroaromatic ring, not an aliphatic chain.[1]

NMR (100 MHz, )

Solvent Reference:

triplet at

77.16 ppm.
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Position Type Assignment Note
(ppm) yp 9
Deshielded by N and
C-2 154.2 Quaternary
O attachment.
Ipso-carbon to
C-3 144.8 Quaternary
methoxy group.
C-6 138.5 CH Alpha to Nitrogen.
C-4 121.3 CH Ortho to Br and OMe.
Ipso-carbon to
C-5 116.7 Quaternary Bromine (Heavy atom
effect).
2-OCH 67.4 CH Side chain alpha.
CH
70.8 CH Side chain beta.
-OMe
Terminal OMe 59.1 CH Aliphatic methoxy.
3-OCH 56.2 CH Aromatic methoxy.

Mass Spectrometry (MS) Analysis[2][5][6][7]

lonization Profile (ESI+)

o Method: Electrospray lonization (Positive Mode).

¢ Solvent: MeOH + 0.1% Formic Acid.

Observed Isotopologues: Due to the presence of one Bromine atom (

), the molecular ion appears as a "twin peak" of equal intensity separated by 2 mass units.[1]
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Relative

lon m/z (Theoretical) Interpretation
Abundance
262.0 100% isotope peak.
264.0 98% isotope peak.
Sodium adduct (
284.0 Variable

).

Fragmentation Pathway (MS/MS)

Fragmentation is dominated by the cleavage of the ether side chains.

e Loss of Side Chain: Cleavage of the C2-ether bond yields the protonated 2-hydroxy-3-
methoxy-5-bromopyridine core (

).
e Loss of Methyl: Loss of

from the methoxy group (

).

Parent Ion [M+H ]+
m/z 262/264

CH3 (Methoxy)

Fragment A Fragment B
[Loss of C3H70] [Loss of CH3]
m/z ~204/206 m/z ~247/249
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Figure 2: Predicted ESI-MS/MS fragmentation tree.[1]

Quality Control & Validation Protocol

To ensure the integrity of the material for drug development, the following validation steps are
mandatory:

e Regioisomer Confirmation (NOESY 1D/2D):
o lIrradiate the 3-OMe singlet (

3.84).

o Result: You must observe an NOE enhancement of the H-4 doublet (

7.28).

o Failure Mode: If NOE is observed at H-6, the methoxy is likely at position 5 (incorrect
isomer).

e Purity Check (HPLC-UV):

[¢]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

Mobile Phase:

o

(0.1% TFA) / ACN gradient.

(¢]

Detection: 254 nm (Pyridine absorption).

[¢]

Acceptance Criteria: >98% Area under curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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